6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Description
6-Chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a chromene-based compound featuring a chloro substituent at position 6, a ketone group at position 4, and a carboxamide moiety linked to a 2-(trifluoromethyl)phenyl group. Chromene derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties.
Properties
Molecular Formula |
C17H9ClF3NO3 |
|---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C17H9ClF3NO3/c18-9-5-6-14-10(7-9)13(23)8-15(25-14)16(24)22-12-4-2-1-3-11(12)17(19,20)21/h1-8H,(H,22,24) |
InChI Key |
YJMOHXJXAIZBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form the chromene core. This is followed by chlorination and introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its mild conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Chromene Core
Position 6 Modifications
Position 4 Modifications
Carboxamide Group Variations
Trifluoromethylphenyl vs. Sulfonamide Derivatives
Biological Activity
6-Chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and anti-inflammatory properties, along with relevant research findings.
The compound's molecular formula is with a molecular weight of 361.3 g/mol. The presence of the trifluoromethyl group enhances its biological activity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C19H14F3NO3 |
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide |
The mechanism by which 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity, leading to modulation of enzyme activity and receptor signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives as anticancer agents. A study synthesized a series of substituted 4H-chromene derivatives, including compounds similar to 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide, and evaluated their activity against human colon adenocarcinoma cell lines (HT-29). Among the tested compounds, some exhibited significant growth inhibition with GI50 values below 11 μM .
Case Study:
In a comparative study, compounds A4 and A9 were found to be particularly effective against HT-29 cells, suggesting that modifications to the chromene scaffold can enhance anticancer properties. The study utilized sulforhodamine B (SRB) assays for quantifying cell viability and demonstrated that these compounds could potentially serve as therapeutic agents for colon cancer treatment .
Anticonvulsant Activity
The anticonvulsant properties of chromene derivatives have also been explored. In animal models, compounds analogous to 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide were tested using the maximal electroshock seizure (MES) model and subcutaneous Metrazol Seizure Threshold Test (scMET). Results indicated that certain derivatives provided significant protection against seizures at specified doses .
Key Findings:
- Compound A9 demonstrated notable anticonvulsant effects at doses of 100 mg/kg in MES tests.
- Neurotoxicity assessments indicated that these compounds could be developed further for epilepsy treatment without significant adverse effects .
Anti-inflammatory Activity
The anti-inflammatory potential of chromene derivatives has been investigated through various assays measuring the inhibition of pro-inflammatory mediators. Studies have shown that these compounds can inhibit protein denaturation and reduce inflammatory responses in vitro.
Research Insights:
A recent study evaluated several compounds for their anti-inflammatory effects, revealing that certain chromene derivatives exhibited significant inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant growth inhibition in HT-29 cells (GI50 < 11 μM) |
| Anticonvulsant | Effective in MES model; notable protection at 100 mg/kg |
| Anti-inflammatory | Inhibition of protein denaturation; comparable to diclofenac |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
